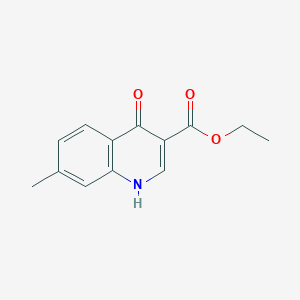
hepta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-2,4-dienamide is a type of multi-substituted conjugated diene . It is useful as an intermediate for the synthesis of various biologically active compounds and functional materials . The molecular formula of hepta-2,4-dienamide is C7H11NO .
Synthesis Analysis
The one-pot synthesis of multi-substituted 2,4-butadienes, including hepta-2,4-dienamide, can be achieved via the reaction of ketene dithioacetal with a variety of aromatic ketone compounds . For instance, complete stereoselective (2Z,4E)-2,4-dienamide was obtained from the reaction of ketene dithioacetal with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in DMSO .Molecular Structure Analysis
The structure of hepta-2,4-dienamide has been established through spectroscopic data and X-ray analysis . The molecular weight of hepta-2,4-dienamide is 125.17 Da .Chemical Reactions Analysis
The synthesis of hepta-2,4-dienamide involves a cascade reaction. This includes the addition of ketene dithioacetal to a ketone compound, elimination of methylthiolate anion from the ketene dithioacetal, subsequent intramolecular cyclization, and ring opening reaction by readdition of methylthiolate anion .Physical And Chemical Properties Analysis
Hepta-2,4-dienamide has a molecular weight of 125.17 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.properties
| { "Design of the Synthesis Pathway": "The synthesis of hepta-2,4-dienamide can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-1-butene", "acryloyl chloride", "sodium hydride", "N,N-dimethylformamide", "ammonium chloride", "sodium hydroxide", "acetic acid", "hexane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-bromo-1-butene is reacted with sodium hydride in N,N-dimethylformamide to form the corresponding alkene intermediate.", "Step 2: The alkene intermediate is then reacted with acryloyl chloride in the presence of a catalytic amount of ammonium chloride to form the corresponding enone intermediate.", "Step 3: The enone intermediate is then treated with sodium hydroxide in water to form the corresponding dienone intermediate.", "Step 4: The dienone intermediate is then reacted with acetic acid in the presence of a catalytic amount of ammonium chloride to form the corresponding dienamide intermediate.", "Step 5: The dienamide intermediate is purified by column chromatography using a hexane/ethyl acetate solvent system to yield the final product, hepta-2,4-dienamide." ] } | |
CAS RN |
1000537-57-4 |
Product Name |
hepta-2,4-dienamide |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)